Glutamate-1-semialdehyde

描述

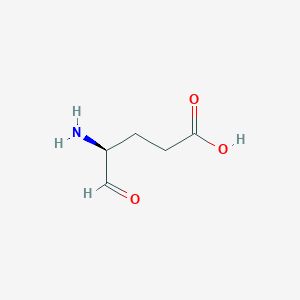

Structure

2D Structure

3D Structure

属性

CAS 编号 |

68462-55-5 |

|---|---|

分子式 |

C5H9NO3 |

分子量 |

131.13 g/mol |

IUPAC 名称 |

(4S)-4-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1 |

InChI 键 |

MPUUQNGXJSEWTF-BYPYZUCNSA-N |

SMILES |

C(CC(=O)O)C(C=O)N |

手性 SMILES |

C(CC(=O)O)[C@@H](C=O)N |

规范 SMILES |

C(CC(=O)O)C(C=O)N |

序列 |

E |

同义词 |

glutamate-1-semialdehyde |

产品来源 |

United States |

Foundational & Exploratory

Glutamate-1-semialdehyde: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Glutamate-1-semialdehyde (GSA) is a critical intermediate in the biosynthesis of tetrapyrroles, a class of compounds essential for life that includes hemes and chlorophylls.[1] Understanding its chemical properties and stability is paramount for researchers studying this pathway and for professionals in drug development targeting enzymes involved in tetrapyrrole synthesis. This technical guide provides a comprehensive overview of the core chemical characteristics of GSA, its inherent instability, and detailed experimental protocols.

Core Chemical Properties

This compound is a chiral amino acid derivative with the IUPAC name (4S)-4-Amino-5-oxopentanoic acid.[1] Its structure features both an aldehyde and a carboxylic acid functional group, contributing to its reactivity and instability.

| Property | Value | Source |

| Molecular Formula | C5H9NO3 | [1] |

| Molar Mass | 131.131 g·mol−1 | [1] |

| Predicted Water Solubility | 144 g/L | |

| Predicted pKa (Strongest Acidic) | 2.12 | |

| Predicted pKa (Strongest Basic) | 9.11 |

Stability and Degradation

A crucial aspect of working with this compound is its inherent instability in aqueous solutions. The rate of its spontaneous disappearance is dependent on both its concentration and the pH of the solution.[2] Under typical enzymatic assay conditions, it has been reported that half of the substrate can be lost within a few minutes.[2]

The degradation of GSA is understood to proceed via a second-order reaction, where the rate of loss is proportional to the square of its concentration.[2] While specific degradation products have not been extensively characterized in the literature, the presence of the aldehyde and amino groups suggests that intramolecular cyclization and polymerization reactions are likely degradation pathways.

Due to this instability, it is recommended to prepare fresh solutions of GSA for experimental use or to synthesize it immediately before use. Storage of the compound as a dry hydrochloride salt is preferable to storage in solution.

Biological Role: The C5 Pathway for Tetrapyrrole Biosynthesis

This compound is a key intermediate in the C5 pathway, the primary route for the synthesis of 5-aminolevulinate (ALA), the universal precursor to all tetrapyrroles in plants, algae, and many bacteria.[3] This pathway begins with the amino acid glutamate (B1630785).

The conversion of GSA to ALA is a critical step catalyzed by the enzyme this compound 2,1-aminomutase (also known as GSA aminotransferase).[4] This enzyme facilitates an intramolecular transfer of the amino group from C4 to C5 of the GSA molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Conditions for the assay of glutamate semialdehyde aminotransferase that overcome the problem of substrate instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 2,1-aminomutase - Wikipedia [en.wikipedia.org]

The Gateway to Tetrapyrroles: A Technical Guide to Glutamate-1-Semialdehyde Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of glutamate-1-semialdehyde (GSA) from glutamate (B1630785), a critical pathway for the formation of all tetrapyrrole compounds, including hemes, chlorophylls, and vitamin B12. This document details the enzymatic reactions, presents key kinetic data, outlines experimental protocols for studying this pathway, and offers insights into its regulation, providing a vital resource for researchers in biochemistry, molecular biology, and drug development.

Introduction: The C5 Pathway

In the majority of bacteria, archaea, and in all plants and algae, the universal precursor for tetrapyrrole biosynthesis, 5-aminolevulinic acid (ALA), is synthesized from L-glutamate via a three-step process known as the C5 pathway.[1] The formation of this compound represents the second and committed step in this pathway, positioning the enzymes involved as key regulatory points and potential targets for therapeutic and herbicidal agents.

The biosynthesis of GSA from glutamate involves two key enzymes:

-

Glutamyl-tRNA Reductase (GluTR): This enzyme catalyzes the NADPH-dependent reduction of glutamate that has been activated by its ligation to its cognate tRNA (Glu-tRNA).[2]

-

This compound Aminotransferase (GSAAT) , also known as This compound 2,1-Aminomutase: This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme then catalyzes the intramolecular transfer of an amino group from the C2 position of GSA to the C1 position, forming ALA.[3][4]

The intermediate, GSA, is highly unstable under physiological conditions, and evidence suggests that a functional complex between GluTR and GSAAT facilitates substrate channeling, thereby preventing the diffusion and degradation of this labile molecule.[2]

The Enzymatic Cascade: From Glutamate to this compound

The conversion of glutamate to GSA is a two-step process that begins with the activation of glutamate.

Step 1: Activation of Glutamate by Glutamyl-tRNA Synthetase

The initial step of the C5 pathway involves the charging of a specific tRNA molecule (tRNAGlu) with glutamate by the enzyme Glutamyl-tRNA Synthetase (GluRS) . This reaction is analogous to the first step of protein biosynthesis and requires ATP.

Step 2: Reduction of Glutamyl-tRNA by Glutamyl-tRNA Reductase (GluTR)

The activated glutamate, in the form of glutamyl-tRNA, is the substrate for Glutamyl-tRNA Reductase (GluTR) . This enzyme catalyzes the reduction of the activated carboxyl group of glutamate to an aldehyde, yielding this compound. This reaction is NADPH-dependent.[2] The activity of GluTR is a major regulatory point in the tetrapyrrole biosynthesis pathway and is subject to feedback inhibition by heme.[5]

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for the enzymes involved in GSA biosynthesis from various organisms.

Table 1: Kinetic Parameters for this compound Aminotransferase (GSAAT)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Hordeum vulgare (Barley) | D,L-GSA | 25 | 0.11 | [6][7][8] |

| Synechococcus PCC 6301 | L-GSA | 12 | 0.23 | |

| Synechococcus PCC 6301 | 4,5-Diaminovalerate | 1.0 | - |

Table 2: Inhibition Constants (Ki) for GSAAT Inhibitors

| Organism | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Synechococcus PCC 6301 | Gabaculine | - | Irreversible | [3] |

| Synechococcus PCC 6301 | Aminooxyacetic acid | - | - | [3] |

| Synechococcus PCC 6301 | 4,5-Dioxovalerate | 1400 | Competitive (vs. GSA) | |

| Synechococcus PCC 6301 | ALA | 8 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of GSA biosynthesis.

Synthesis of this compound (GSA)

Note: GSA is a labile compound and should be prepared fresh for enzymatic assays.

Principle: This method is based on the ozonolysis of a precursor molecule. A simplified method involves the deprotection of a stable precursor.[10]

Materials:

-

Tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate

-

Dry dichloromethane

-

4N HCl in dioxane

-

Diethylether

-

n-Pentane

Procedure: [10]

-

Dissolve 100 mg of Tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate in 2.5 ml of dry dichloromethane.

-

Add 1.5 ml of 4N HCl in dioxane at room temperature.

-

Stir the mixture for 8 hours at room temperature.

-

Dilute the reaction mixture with 10 ml of diethylether.

-

Sonicate for 5 minutes.

-

Add 10 ml of n-pentane and sonicate for another 5 minutes.

-

Allow the solid to settle for 10 minutes and then remove the supernatant.

-

Wash the solid residue with 5 ml of diethylether and sonicate for 5 minutes.

-

Remove the supernatant and dry the remaining solid under high vacuum to yield glutamate 1-semialdehyde hydrochloride.

-

Confirm the purity and identity of the product by LC-MS.

Expression and Purification of Recombinant GSAAT

Principle: The gene encoding GSAAT is cloned into an expression vector and transformed into E. coli for overexpression. The recombinant protein is then purified using affinity chromatography. Co-expression with chaperonins may be required for proper folding and activity.[7][8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the GSAAT gene (e.g., pET vector)

-

Plasmids for co-expression of GroEL and GroES chaperonins

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA agarose (B213101) resin

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

-

Co-transform the E. coli expression strain with the GSAAT expression vector and the GroEL/GroES plasmids.

-

Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged GSAAT with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration.

This compound Aminotransferase (GSAAT) Enzyme Assay

Principle: The activity of GSAAT is determined by measuring the formation of 5-aminolevulinic acid (ALA) from GSA. The ALA produced is quantified colorimetrically after condensation with ethyl acetoacetate (B1235776) to form a pyrrole (B145914), which then reacts with Ehrlich's reagent.[11]

Materials:

-

Purified GSAAT or plant/cell extract

-

GSA (freshly prepared)

-

Assay buffer (e.g., 0.1 M Tricine/NaOH, pH 7.9, 0.3 M glycerol, 1 mM DTT, 25 mM MgCl2)[11]

-

Pyridoxal 5'-phosphate (PLP)

-

Levulinic acid (to inhibit ALA dehydratase in crude extracts)

-

70% Perchloric acid

-

Ethyl acetoacetate

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid and perchloric acid)

-

Spectrophotometer

-

Prepare the assay mixture in a total volume of 1 ml containing assay buffer, 10 µM PLP, 10-30 µM GSA, and 10 mM levulinic acid (if using crude extracts).

-

Pre-incubate the assay mixture at 28°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation (e.g., 100 µg of protein for plant extracts).

-

Incubate the reaction for 10-20 minutes at 28°C.

-

Stop the reaction by adding 25 µl of 70% perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add 100 µl of ethyl acetoacetate.

-

Boil for 15 minutes to form the pyrrole derivative.

-

Cool to room temperature and add an equal volume of modified Ehrlich's reagent.

-

After 10 minutes, measure the absorbance at 555 nm.

-

Calculate the amount of ALA formed using a standard curve prepared with known concentrations of ALA.

Coupled Enzyme Assay for Glutamyl-tRNA Reductase (GluTR) Activity

Principle: The activity of GluTR is measured in a reconstituted system by coupling the formation of GSA to its conversion to ALA by GSAAT. The final product, ALA, is then quantified as described in the GSAAT assay.[12]

Materials:

-

Purified recombinant GluTR

-

Purified recombinant GSAAT

-

Purified recombinant E. coli glutamyl-tRNA synthetase

-

E. coli total tRNA

-

L-Glutamate

-

NADPH

-

Assay buffer (50 mM K-Hepes, pH 7.9, 1 mM DTT, 25 mM MgCl2)[12]

-

Reagents for ALA quantification (as in the GSAAT assay)

Procedure: [12]

-

Prepare a 250 µL assay mixture containing 50 µg glutamyl-tRNA synthetase, 156 µg GluTR, 195 µg GSAAT, 1 mM NADPH, 200 µM glutamate, and 360 µg E. coli total tRNA in the assay buffer.

-

Incubate the mixture at 25°C for 3 hours.

-

Stop the reaction by adding 30 µL of 7% (w/v) perchloric acid and cooling on ice.

-

Use a reaction mixture without GluTR or tRNA as a background control.

-

Quantify the ALA produced as described in the GSAAT assay protocol.

Visualizing the Pathway and Interactions

The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and the key protein interactions.

Caption: The two-step enzymatic conversion of L-glutamate to this compound.

Caption: The protein complex facilitating substrate channeling and feedback regulation.

Regulation of GSA Biosynthesis

The biosynthesis of GSA is tightly regulated to meet the cellular demands for tetrapyrroles while preventing the accumulation of phototoxic intermediates. The primary points of regulation are:

-

Feedback Inhibition of GluTR by Heme: Heme, the end-product of one branch of the tetrapyrrole pathway, acts as a feedback inhibitor of GluTR. This inhibition is mediated by the GluTR-binding protein (GBP) , which binds to GluTR and modulates its activity in a heme-dependent manner.[5]

-

Transcriptional Regulation: The genes encoding the enzymes of the C5 pathway are subject to transcriptional regulation by various factors, including light and developmental cues.

-

Post-translational Modifications: Redox regulation, particularly through thioredoxins, has been shown to modulate the activity of enzymes in the tetrapyrrole biosynthesis pathway, including GSAAT.[10]

Conclusion and Future Directions

The biosynthesis of this compound is a fundamental process in a wide range of organisms. The enzymes involved, particularly GluTR and GSAAT, represent attractive targets for the development of novel antibiotics and herbicides due to their absence in mammals. A thorough understanding of the reaction mechanisms, kinetics, and regulation of this pathway is crucial for these endeavors.

Future research in this field is likely to focus on:

-

High-resolution structural studies of the GluTR-GSAAT complex to further elucidate the mechanism of substrate channeling.

-

The identification and characterization of novel inhibitors of GluTR and GSAAT with high specificity and potency.

-

A deeper understanding of the complex regulatory networks that control the flux through the C5 pathway in different organisms and under various environmental conditions.

This guide provides a solid foundation for researchers to delve into the intricacies of this compound biosynthesis, a pathway that is not only biochemically fascinating but also holds significant potential for practical applications in medicine and agriculture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physical and kinetic interactions between glutamyl-tRNA reductase and this compound aminotransferase of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Escherichia coli hemL gene encodes glutamate 1-semialdehyde aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GluTR-binding protein is the heme-binding factor for feedback control of glutamyl-tRNA reductase | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Purification and Characterization of Glutamate 1-Semialdehyde Aminotransferase from Barley Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and Characterization of Glutamate 1-Semialdehyde Aminotransferase from Barley Expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectral kinetics of this compound aminomutase of Synechococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redox regulation of this compound aminotransferase modulates the synthesis of 5-aminolevulinic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Crystal structure of Arabidopsis glutamyl-tRNA reductase in complex with its stimulator protein - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Glutamyl-tRNA Reductase in Glutamate-1-Semialdehyde Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of tetrapyrroles, such as hemes and chlorophylls, is a fundamental process for life, underpinning cellular respiration and photosynthesis.[1] In the majority of bacteria, archaea, and in plants, the committed step in this pathway is the formation of 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles.[2][3] This process begins with the reduction of glutamyl-tRNA (Glu-tRNA) to glutamate-1-semialdehyde (GSA), a reaction catalyzed by the enzyme glutamyl-tRNA reductase (GluTR).[1][2] This technical guide provides an in-depth exploration of the pivotal role of GluTR in GSA formation, detailing its mechanism, regulation, and the experimental methodologies used for its study.

The C5 Pathway: A Two-Step Synthesis of ALA

The formation of ALA from glutamate (B1630785), known as the C5 pathway, involves two key enzymatic steps. First, GluTR, an NADPH-dependent enzyme, reduces the activated glutamate of a glutamyl-tRNA molecule to produce GSA.[2][4] Subsequently, the enzyme this compound aminomutase (GSAM) catalyzes the transamination of GSA to form ALA.[2] The initial substrate, glutamyl-tRNA, is synthesized by glutamyl-tRNA synthetase (GluRS), an enzyme also involved in protein biosynthesis.[5]

The Catalytic Mechanism of Glutamyl-tRNA Reductase

The conversion of glutamyl-tRNA to GSA by GluTR is a multi-step process. A conserved cysteine residue in the active site of GluTR performs a nucleophilic attack on the aminoacyl bond of the glutamyl-tRNA.[1][2] This leads to the formation of a highly reactive thioester intermediate.[1][2] Subsequently, a hydride transfer from NADPH reduces this thioester intermediate, resulting in the formation of GSA.[1][2]

Structural Insights into Glutamyl-tRNA Reductase Function

The crystal structure of glutamyl-tRNA reductase reveals a V-shaped dimeric architecture.[1][2] Each monomer is composed of three distinct domains. Modeling of the glutamyl-tRNA substrate onto the enzyme structure suggests an extensive interface between the protein and the tRNA molecule.[1][2] It has been proposed that the subsequent enzyme in the pathway, GSAM, occupies the large void within the V-shaped GluTR dimer, facilitating the efficient channeling of the unstable GSA intermediate.[1][2]

Quantitative Analysis of Glutamyl-tRNA Reductase Activity

| Substrate | Organism | Km | Reference |

| L-glutamyl-tRNA(Glu) | Escherichia coli | 24 µM | [6] |

| NADPH | Escherichia coli | 39 µM | [6] |

Regulation of Glutamyl-tRNA Reductase Activity

The activity of GluTR is a key regulatory point in the tetrapyrrole biosynthesis pathway. This regulation occurs at multiple levels, including transcriptional control of the hemA gene, which encodes for GluTR, and post-translational modifications.[7][8]

A crucial aspect of GluTR regulation is its interaction with other proteins, notably the Glutamyl-tRNA Reductase Binding Protein (GBP). In Arabidopsis thaliana, GBP has been shown to stimulate GluTR activity.[9] Furthermore, the interaction between GluTR and GBP is modulated by heme, a key end-product of the pathway. The dissociation constant (Kd) for the interaction between Arabidopsis thaliana GluTR1 and GBP is 65 nM.[8] In the presence of 1 µM hemin, this affinity is significantly reduced, with the Kd increasing to between 806 and 931 nM, indicating that heme inhibits the formation of the GluTR-GBP complex.[8] This provides a mechanism for feedback inhibition of the pathway.

In some organisms, there is evidence for a direct physical and kinetic interaction between GluTR and GSAM, which is thought to facilitate the channeling of the unstable GSA intermediate.[10][11]

Experimental Protocols

Purification of Recombinant Glutamyl-tRNA Reductase

The purification of recombinant GluTR is essential for its biochemical characterization. A common approach involves the overexpression of the hemA gene in a suitable expression system, such as E. coli. The following is a general protocol for the purification of His-tagged GluTR:

-

Cell Lysis: Harvest E. coli cells overexpressing His-tagged GluTR by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged GluTR from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole and for long-term stability.

-

Purity Assessment: Analyze the purity of the purified protein by SDS-PAGE.

Glutamyl-tRNA Reductase Activity Assay (Coupled Enzyme Assay)

The activity of GluTR can be determined using a coupled enzyme assay that measures the formation of ALA. This assay relies on the sequential action of glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and this compound aminomutase.

Reagents:

-

Assay Buffer: 50 mM Potassium-HEPES, pH 7.9, 1 mM DTT, 25 mM MgCl₂

-

Substrates: 1 mM NADPH, 200 µM glutamate, 360 µg E. coli total tRNA

-

Enzymes: 50 µg glutamyl-tRNA synthetase, 156 µg purified GluTR, 195 µg GSAM

-

Stop Solution: 7% (w/v) perchloric acid

Protocol:

-

Prepare a 250 µL reaction mixture containing the assay buffer, substrates, glutamyl-tRNA synthetase, and GSAM.

-

Initiate the reaction by adding the purified GluTR.

-

Incubate the reaction mixture at 25°C for 3 hours.

-

Stop the reaction by adding 30 µL of 7% perchloric acid and placing the mixture on ice.

-

Centrifuge to pellet the precipitated protein.

-

Quantify the amount of ALA in the supernatant using a colorimetric assay with Ehrlich's reagent.

-

Include control reactions lacking either GluTR or tRNA to account for any background ALA formation.[1]

Visualizing Key Processes

To better understand the complex relationships and workflows involved in the study of glutamyl-tRNA reductase, the following diagrams have been generated using the DOT language.

Caption: The C5 pathway for 5-aminolevulinic acid (ALA) synthesis and its regulation.

Caption: Workflow for the purification of recombinant His-tagged glutamyl-tRNA reductase.

Caption: Workflow for the coupled enzyme assay to determine glutamyl-tRNA reductase activity.

Conclusion and Future Directions

Glutamyl-tRNA reductase is a critical enzyme that catalyzes the first committed step in tetrapyrrole biosynthesis in a wide range of organisms. Its central role makes it a key point of regulation for the entire pathway. Understanding the intricate details of its mechanism, structure, and regulation is crucial for fields ranging from plant biology to microbiology. Furthermore, as an essential enzyme in many pathogenic bacteria, GluTR presents a promising target for the development of novel antimicrobial agents. Future research will likely focus on elucidating the precise kinetic parameters of GluTR from various organisms, further detailing the complex interplay of its regulatory proteins, and exploring its potential as a therapeutic target.

References

- 1. The GluTR-binding protein is the heme-binding factor for feedback control of glutamyl-tRNA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Levels of Glutamyl-tRNA Reductase and this compound Aminotransferase Do Not Control Chlorophyll Synthesis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GluTR-binding protein is the heme-binding factor for feedback control of glutamyl-tRNA reductase | eLife [elifesciences.org]

- 4. Glutamyl-tRNA reductase - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Recombinant expression, purification, and crystallization of the glutaminyl-tRNA synthetase from Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Barley glutamyl tRNAGlu reductase: mutations affecting haem inhibition and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. scispace.com [scispace.com]

- 10. Physical and kinetic interactions between glutamyl-tRNA reductase and this compound aminotransferase of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of a glutamyl-tRNA synthetase by the heme status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Glutamate-1-Semialdehyde Aminotransferase in Tetrapyrrole Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-1-semialdehyde aminotransferase (GSA-AT), also known as this compound 2,1-aminomutase, is a critical enzyme in the biosynthesis of tetrapyrroles, a class of essential biomolecules that includes hemes, chlorophylls, and cobalamins.[1][2] This enzyme catalyzes the intramolecular transamination of this compound (GSA) to form 5-aminolevulinate (ALA), the universal precursor for all tetrapyrroles in plants, archaea, and most bacteria.[2][3][4] This pathway, known as the C5 pathway, is distinct from the Shemin pathway found in animals, fungi, and some bacteria, which synthesizes ALA from succinyl-CoA and glycine.[4][5] The C5 pathway's reliance on GSA-AT makes this enzyme a potential target for the development of novel herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the function, structure, mechanism, and experimental analysis of GSA-AT.

Core Function and Biological Significance

GSA-AT is the third and final enzyme in the C5 pathway for ALA biosynthesis.[6][7] The pathway begins with the activation of glutamate (B1630785) to glutamyl-tRNA, followed by the reduction of glutamyl-tRNA to GSA by glutamyl-tRNA reductase (GluTR).[4][8] GSA-AT then catalyzes the isomerization of GSA to ALA.[3][4] In plants, this pathway is located in the plastids and is the sole route for the synthesis of chlorophyll (B73375) and heme precursors.[2][9] The synthesis of ALA is the rate-limiting step in tetrapyrrole biosynthesis, and GSA-AT, along with GluTR, plays a crucial role in regulating the metabolic flux through this pathway.[8][10] In some organisms, like Arabidopsis thaliana, multiple isoforms of GSA-AT exist, with distinct roles in chlorophyll synthesis and overall growth.[8]

Structural Properties

This compound aminotransferase is a homodimeric enzyme, with each subunit having a molecular weight of approximately 46 kDa.[11][12] The enzyme belongs to the α-family of vitamin B6-dependent enzymes and shares a similar overall fold with aspartate aminotransferase.[3][13] Crystal structures of GSA-AT from various organisms, including Synechococcus, Arabidopsis thaliana, and Bacillus subtilis, have been determined.[3] These structures have revealed that the enzyme can exist in both asymmetric and symmetric dimeric forms.[3] In the asymmetric form, the two subunits can exhibit differences in cofactor binding and the conformation of a "gating loop" that controls access to the active site.[3] This structural asymmetry is thought to be related to negative cooperativity between the subunits.[3] In contrast, the symmetric form, observed in the PMP-bound state of the Bacillus subtilis enzyme, shows identical cofactor binding and an open gating loop in both monomers. The active site is located at the interface of the two subunits and contains a lysine (B10760008) residue that forms a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) or pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor.[13]

Catalytic Mechanism

The catalytic mechanism of GSA-AT involves an unusual intramolecular transfer of an amino group from the C2 to the C1 position of the substrate.[3] The reaction is initiated by the pyridoxamine 5'-phosphate (PMP) form of the enzyme.[4] The proposed mechanism proceeds through the following key steps:

-

Imine Formation: The aldehyde group of this compound (GSA) reacts with the amino group of PMP to form an external aldimine.[3]

-

Tautomerization: A proton is transferred from the Cα of the substrate to the C4' of the cofactor, resulting in a ketimine intermediate.

-

Hydrolysis and Intermediate Formation: The ketimine is hydrolyzed to release 4,5-diaminovalerate (DAVA) as an intermediate and the pyridoxal 5'-phosphate (PLP) form of the enzyme.[3]

-

Second Half-Reaction: The DAVA intermediate then re-binds to the PLP form of the enzyme.

-

Transimination and Product Release: A series of reverse steps, including tautomerization and hydrolysis, leads to the formation of 5-aminolevulinate (ALA) and the regeneration of the PMP form of the enzyme.[3]

Kinetic studies have shown that 4,5-diaminovalerate is a competent intermediate in the reaction, while the alternative intermediate, 4,5-dioxovalerate, is a much poorer substrate.

Data Presentation

Table 1: Kinetic Parameters of this compound Aminotransferase

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Hordeum vulgare (Barley) | d,l-GSA | 25 | 0.11 | [6] |

| Synechococcus | GSA | 12 | 0.23 | |

| Synechococcus | 4,5-diaminovalerate | 1.0 | - |

Table 2: Inhibition of this compound Aminotransferase

| Organism | Inhibitor | Ki | Type of Inhibition | Reference |

| Synechococcus | 4,5-dioxovalerate | 1.4 mM | Competitive (PMP form), Mixed (PLP form) | |

| Synechococcus | 5-aminolevulinate (ALA) | 8 µM (for complex with PLP form) | - | |

| Synechococcus | Gabaculine | Potent Inhibitor | - | |

| Chlamydomonas reinhardtii | Gabaculine | Potent Inhibitor | - | [7] |

| Chlamydomonas reinhardtii | Aminooxyacetate | Potent Inhibitor | - | [7] |

| Escherichia coli | Gabaculine | Potent Inhibitor | - | |

| Escherichia coli | Aminooxyacetate | Potent Inhibitor | - |

Experimental Protocols

Recombinant Expression and Purification of His-tagged GSA-AT

This protocol describes the expression of N-terminally His-tagged GSA-AT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

a. Gene Cloning and Expression Vector Construction:

-

The coding sequence for GSA-AT is amplified by PCR from the desired organism's cDNA.

-

The PCR product is cloned into an E. coli expression vector containing an N-terminal hexahistidine (6xHis) tag sequence (e.g., pET-28a(+)).

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

-

A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

c. Cell Lysis and Lysate Preparation:

-

Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

-

Cells are lysed by sonication on ice or by using a French press.

-

The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

d. Immobilized Metal Affinity Chromatography (IMAC):

-

A Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column is equilibrated with lysis buffer.

-

The clarified lysate is loaded onto the equilibrated column.

-

The column is washed with several column volumes of a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

The His-tagged GSA-AT is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Eluted fractions are collected and analyzed by SDS-PAGE to assess purity.

e. Buffer Exchange and Storage:

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

The protein concentration is determined using a standard method (e.g., Bradford assay).

-

The purified GSA-AT is stored at -80°C.

GSA-AT Enzyme Activity Assay

This protocol describes a colorimetric assay to determine the activity of GSA-AT by measuring the formation of ALA using Ehrlich's reagent.

a. Reagents:

-

Assay Buffer: 100 mM Tricine-HCl, pH 7.9, 300 mM glycerol.

-

Substrate: this compound (GSA) solution (typically in the µM range). GSA is unstable and should be prepared fresh or stored appropriately.

-

Cofactor: 10 µM Pyridoxal 5'-phosphate (PLP).

-

Enzyme: Purified GSA-AT.

-

Stop Solution: 0.5 M Trichloroacetic acid (TCA).

-

Ehrlich's Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde in 30 mL of glacial acetic acid, then add 8.0 mL of 70% perchloric acid and bring the final volume to 50 mL with glacial acetic acid. Store in the dark at 4°C.

b. Assay Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, PLP, and GSA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified GSA-AT. The final reaction volume is typically 100-500 µL.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of stop solution (TCA).

-

Centrifuge the mixture at high speed for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Add an equal volume of Ehrlich's reagent to the supernatant.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance of the resulting colored product at 555 nm using a spectrophotometer.

-

A standard curve of known ALA concentrations should be prepared to quantify the amount of ALA produced in the enzymatic reaction.

Mandatory Visualizations

C5 Pathway for ALA Biosynthesis

Caption: The C5 pathway for the biosynthesis of 5-aminolevulinate (ALA) from glutamate.

Experimental Workflow for GSA-AT Analysis

Caption: A typical experimental workflow for the cloning, expression, purification, and analysis of GSA-AT.

Catalytic Mechanism of GSA-AT

Caption: The ping-pong bi-bi catalytic mechanism of this compound Aminotransferase.

References

- 1. drugcheckingbc.ca [drugcheckingbc.ca]

- 2. Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. researchgate.net [researchgate.net]

- 5. The Escherichia coli hemL gene encodes glutamate 1-semialdehyde aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. microbenotes.com [microbenotes.com]

- 8. Characterization of this compound aminotransferase of Synechococcus. Steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iba-lifesciences.com [iba-lifesciences.com]

- 10. Spectral kinetics of this compound aminomutase of Synechococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound 2,1-aminomutase - Wikipedia [en.wikipedia.org]

- 12. Ehrlich Reagent Test Instructions — PRO Test [protestkit.eu]

- 13. Gabaculine-resistant glutamate 1-semialdehyde aminotransferase of Synechococcus. Deletion of a tripeptide close to the NH2 terminus and internal amino acid substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Glutamate-1-semialdehyde to 5-Aminolevulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA), a critical step in the biosynthesis of tetrapyrroles such as heme and chlorophyll. The focus of this guide is the enzyme responsible for this transformation, this compound aminotransferase (GSAT), also known as this compound 2,1-aminomutase. We will delve into the enzyme's mechanism, kinetics, and inhibition, and provide detailed experimental protocols for its study.

Introduction

In plants, algae, and many bacteria, the synthesis of 5-aminolevulinic acid, the universal precursor for all tetrapyrroles, proceeds via the C5 pathway.[1] This pathway involves three enzymatic steps starting from glutamate. The final and pivotal step is the intramolecular transamination of this compound to form 5-aminolevulinic acid, a reaction catalyzed by this compound aminotransferase (GSAT) (EC 5.4.3.8).[2][3] GSAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in regulating the flow of metabolites into tetrapyrrole biosynthesis.[2] Understanding the intricacies of this enzyme is paramount for research in plant biology, microbiology, and for the development of novel herbicides and antimicrobial agents.

Enzymatic Reaction and Mechanism

GSAT catalyzes the conversion of L-glutamate-1-semialdehyde to 5-aminolevulinic acid.[3] The reaction is an intramolecular transfer of an amino group from the C2 to the C1 position of the substrate. The enzyme utilizes a pyridoxal 5'-phosphate (PLP) cofactor, which cycles between its pyridoxal (PLP) and pyridoxamine (B1203002) (PMP) forms during the catalytic cycle.[4]

The catalytic mechanism of GSAT follows a ping-pong bi-bi kinetic model.[4] The reaction is initiated by the pyridoxamine form of the enzyme.[2] The proposed mechanism involves the formation of a 4,5-diaminovalerate (DAVA) intermediate.[5]

The C5 Pathway for 5-Aminolevulinic Acid Synthesis

Proposed Ping-Pong Bi-Bi Mechanism of GSAT

Quantitative Data

The kinetic parameters of GSAT have been determined for the enzyme from various sources. A summary of key quantitative data is presented below for easy comparison.

| Enzyme Source | Substrate/Inhibitor | Km (µM) | kcat (s-1) | Ki (mM) | Reference |

| Synechococcus sp. PCC 6301 | This compound | 12 | 0.23 | - | [4] |

| Hordeum vulgare (Barley) | d,l-Glutamate-1-semialdehyde | 25 | 0.11 | - | [5][6] |

| Synechococcus sp. PCC 6301 | 4,5-Dioxovalerate | - | - | 1.4 | [4] |

| Synechococcus sp. PCC 6301 | 5-Aminolevulinic Acid | - | - | 0.008 | [4] |

Experimental Protocols

Purification of Recombinant His-tagged GSAT

This protocol is adapted for the purification of His-tagged GSAT expressed in E. coli. For enzymes like barley GSAT, co-expression with chaperonins GroEL and GroES is essential for obtaining soluble, active protein.[5]

Materials:

-

E. coli cell paste expressing His-tagged GSAT

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

-

Ni-NTA Agarose (B213101) resin

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol

Procedure:

-

Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Sonicate the cell suspension on ice to lyse the cells completely.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the soluble His-tagged GSAT.

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Incubate the clarified lysate with the equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.

-

Load the resin-lysate mixture onto a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged GSAT from the column using Elution Buffer.

-

Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

-

Pool the fractions containing the purified GSAT and dialyze against Dialysis Buffer overnight at 4°C.

-

Concentrate the purified protein using a suitable centrifugal filter device.

-

Determine the protein concentration and store at -80°C.

Experimental Workflow for GSAT Purification

Synthesis of this compound

The substrate, this compound, is unstable and is typically synthesized immediately before use. A common method involves the acidic hydrolysis of a protected precursor.[4]

Materials:

-

tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate

-

Dry dichloromethane

-

4N HCl in dioxane

-

Diethylether

-

n-pentane

Procedure:

-

Dissolve tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate in dry dichloromethane.

-

Add 4N HCl in dioxane to the solution at room temperature.

-

Stir the mixture for approximately 8 hours at room temperature.

-

Dilute the reaction mixture with diethylether.

-

Sonicate the mixture for 5 minutes, then add n-pentane and sonicate for another 5 minutes.

-

Allow the solid to settle and carefully remove the supernatant.

-

Wash the solid residue with diethylether, sonicating for 5 minutes.

-

Remove the supernatant and dry the solid residue under high vacuum to obtain this compound hydrochloride.

-

Confirm the identity and purity of the product, for example, by LC-MS.[4]

GSAT Enzyme Activity Assay

The activity of GSAT is typically measured by quantifying the amount of 5-aminolevulinic acid (ALA) produced. A common method involves the reaction of ALA with Ehrlich's reagent to form a colored product that can be measured spectrophotometrically.[2]

Materials:

-

Purified GSAT enzyme

-

This compound (GSA) substrate solution

-

Assay Buffer: 100 mM MOPS-NaOH (pH 6.8)

-

Pyridoxal 5'-phosphate (PLP) solution (10 µM)

-

Levulinic acid solution (10 mM)

-

Ethyl acetoacetate (B1235776)

-

Modified Ehrlich's reagent (containing perchloric acid and mercury(II) chloride)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, PLP, and levulinic acid.

-

Add a known amount of purified GSAT enzyme to the reaction mixture.

-

Pre-incubate the mixture at 28°C for 5 minutes.

-

Initiate the reaction by adding the GSA substrate solution to a final concentration of 10-30 µM.

-

Incubate the reaction at 28°C for 10 minutes.

-

Terminate the reaction by adding ethyl acetoacetate and adjusting the pH to approximately 6.8.

-

Boil the samples for 10 minutes to convert ALA to a pyrrole (B145914) derivative.

-

Centrifuge to pellet any precipitate.

-

Add modified Ehrlich's reagent to the supernatant.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 553 nm using a spectrophotometer.

-

Calculate the amount of ALA produced using a standard curve prepared with known concentrations of ALA.

GSAT Inhibition Assay

This protocol can be adapted from assays for other aminotransferases to determine the inhibitory potential of compounds against GSAT. Gabaculine (B1211371) is a known inhibitor of GSAT.[4][7]

Materials:

-

Purified GSAT enzyme

-

This compound (GSA) substrate solution

-

Inhibitor compound (e.g., gabaculine) at various concentrations

-

All other reagents for the GSAT enzyme activity assay

Procedure:

-

Prepare reaction mixtures as described in the GSAT enzyme activity assay protocol.

-

Add varying concentrations of the inhibitor compound to the respective reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 25°C.

-

Initiate the enzymatic reaction by adding the GSA substrate.

-

Follow the remaining steps of the GSAT enzyme activity assay to quantify the amount of ALA produced.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.

-

Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

The conversion of this compound to 5-aminolevulinic acid by GSAT is a fascinating and vital enzymatic reaction. This guide has provided a comprehensive overview of the enzyme's mechanism, kinetics, and methods for its study. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in academia and industry. A thorough understanding of GSAT not only advances our fundamental knowledge of metabolic pathways but also opens avenues for the development of targeted molecules with applications in agriculture and medicine.

References

- 1. Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound 2,1-aminomutase - Wikipedia [en.wikipedia.org]

- 4. Redox regulation of this compound aminotransferase modulates the synthesis of 5-aminolevulinic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of Glutamate 1-Semialdehyde Aminotransferase from Barley Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of Glutamate 1-Semialdehyde Aminotransferase from Barley Expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Odyssey of the Glutamate-1-Semialdehyde Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Glutamate-1-semialdehyde (GSA) or C5 pathway is a crucial metabolic route for the synthesis of 5-aminolevulinic acid (ALA), the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and vitamin B12. This technical guide provides a comprehensive exploration of the evolutionary origins of the C5 pathway, detailing the phylogenetic distribution, enzymatic machinery, and key evolutionary events that have shaped this fundamental biosynthetic route. We present a comparative analysis of the two primary ALA synthesis pathways—the C5 and the Shemin pathways—and delve into the molecular evolution of the core C5 pathway enzymes: glutamyl-tRNA synthetase (GluRS), glutamyl-tRNA reductase (GluTR), and this compound aminotransferase (GSAM). This guide offers a synthesis of current research, including quantitative enzymatic data, detailed experimental protocols, and visual representations of the evolutionary and functional relationships, to serve as a valuable resource for researchers in the fields of biochemistry, molecular evolution, and drug development.

Introduction: Two Paths to a Universal Precursor

The biosynthesis of 5-aminolevulinic acid (ALA) represents a critical juncture in the production of tetrapyrroles, essential molecules for a myriad of biological functions. Two distinct and evolutionarily fascinating pathways have emerged for ALA synthesis: the C5 pathway and the Shemin pathway (also known as the C4 pathway)[1][2].

-

The C5 Pathway: This pathway utilizes the intact carbon skeleton of glutamate (B1630785) to synthesize ALA. It is the predominant route in most bacteria, archaea, plants, and algae[2]. The pathway involves three key enzymatic steps catalyzed by glutamyl-tRNA synthetase (GluRS), glutamyl-tRNA reductase (GluTR), and this compound aminotransferase (GSAM)[1].

-

The Shemin Pathway: In contrast, the Shemin pathway initiates with the condensation of succinyl-CoA and glycine, catalyzed by ALA synthase (ALAS)[3]. This pathway is characteristic of animals, fungi, and the α-proteobacteria[3].

Phylogenetic analyses suggest that the C5 pathway is the more ancient of the two, with the Shemin pathway likely evolving later in specific lineages[4]. The distribution of these pathways across the domains of life highlights a complex evolutionary history involving vertical descent, gene duplication, and horizontal gene transfer.

The Enzymatic Machinery of the C5 Pathway

The C5 pathway is a three-step process that elegantly repurposes components of the protein synthesis machinery for metabolic ends.

Glutamyl-tRNA Synthetase (GluRS)

The first step is the activation of glutamate by its ligation to its cognate tRNAGlu, a reaction catalyzed by glutamyl-tRNA synthetase (GluRS)[1]. This enzyme is also a canonical component of the protein synthesis machinery, responsible for charging tRNAGlu with glutamate for ribosome-mediated translation. The dual function of GluRS in both primary and secondary metabolism underscores the evolutionary ingenuity of biological systems.

Glutamyl-tRNA Reductase (GluTR)

The committed step of the C5 pathway is the NADPH-dependent reduction of glutamyl-tRNAGlu to this compound (GSA), catalyzed by glutamyl-tRNA reductase (GluTR)[5]. This enzyme is a key regulatory point in the pathway and is often encoded by the hemA gene in bacteria[6].

This compound Aminotransferase (GSAM)

The final step is the intramolecular transamination of GSA to form ALA, a reaction catalyzed by this compound aminotransferase (GSAM), also known as this compound 2,1-aminomutase[7]. This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) as a cofactor[7].

Quantitative Data on C5 Pathway Enzymes

The kinetic properties of the C5 pathway enzymes have been characterized in a variety of organisms. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Kinetic Parameters of Glutamyl-tRNA Synthetase (GluRS)

| Organism | Km (Glutamate) | Km (ATP) | Km (tRNAGlu) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | - | - | - | 7.5 | 37 | [5] |

| Thermus thermophilus HB8 | 300 µM | 4 mM | 1.5 µM | 8.0 | 65 | [8] |

| Chlamydomonas reinhardtii | - | - | - | - | - | [9] |

Table 2: Kinetic Parameters of Glutamyl-tRNA Reductase (GluTR)

| Organism | Km (Glutamyl-tRNAGlu) | Km (NADPH) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Escherichia coli | 24 µM | 39 µM | - | - | - | [10] |

| Synechocystis sp. PCC 6803 | - | 5 µM | - | - | - | [11] |

| Chlamydomonas reinhardtii | - | - | - | - | - | [12] |

Table 3: Kinetic Parameters of this compound Aminotransferase (GSAM)

| Organism | Km (GSA) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Synechococcus | 12 µM | 0.23 | - | - | [13][14] |

| Barley (Hordeum vulgare) | 25 µM | 0.11 | - | - | [4][15][16] |

| Chlamydomonas reinhardtii | - | - | 7.9 | 30 | [12] |

Evolutionary History and Phylogenetic Distribution

The evolutionary trajectory of the C5 pathway is a compelling story of gene duplication, horizontal gene transfer (HGT), and adaptation.

The Ancient Origins of the C5 Pathway

Phylogenetic evidence strongly suggests that the C5 pathway is the ancestral method for ALA synthesis, predating the divergence of the three domains of life. Its presence in most bacteria and archaea supports this hypothesis. The Shemin pathway, in contrast, is thought to have arisen later, potentially through the recruitment of an enzyme from a different metabolic pathway.

Evolution of Glutamyl-tRNA Synthetase and the Rise of Glutaminyl-tRNA Synthetase

The evolution of glutamyl-tRNA synthetase (GluRS) is intricately linked with the emergence of glutaminyl-tRNA synthetase (GlnRS). It is proposed that a gene duplication event in an ancestral eukaryote gave rise to a second copy of the gluS gene. One copy retained its function as GluRS, while the other evolved to specifically recognize and aminoacylate tRNAGln with glutamine, becoming GlnRS. Subsequently, the gene for GlnRS was horizontally transferred from eukaryotes to some bacterial lineages, which explains the patchy distribution of GlnRS in the bacterial domain. Many bacteria and all archaea lack GlnRS and instead synthesize Gln-tRNAGln via a two-step pathway involving a non-discriminating GluRS that charges tRNAGln with glutamate, followed by the conversion of the misacylated Glu-tRNAGln to Gln-tRNAGln by a specific amidotransferase.

Horizontal Gene Transfer and the Mosaic Nature of Metabolic Pathways

Horizontal gene transfer has played a significant role in shaping the metabolic capabilities of prokaryotes, and the C5 pathway is no exception. While the core enzymes of the C5 pathway are generally conserved, instances of HGT have been documented, contributing to the diversity and adaptation of this pathway in different organisms. For example, the presence of Shemin pathway genes in some bacteriophages suggests a dynamic exchange of metabolic genes in microbial communities[17]. The transfer of entire metabolic pathways, although rare, has been observed and highlights the potential for rapid evolutionary innovation through HGT[13].

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the C5 pathway.

Assay for Glutamyl-tRNA Synthetase (GluRS) Activity

This protocol is based on the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified GluRS enzyme

-

Purified total tRNA or in vitro transcribed tRNAGlu

-

[14C]-L-glutamate

-

ATP

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.2, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

Trichloroacetic acid (TCA), 5% (w/v), ice-cold

-

Ethanol (B145695), 95%

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 50 µL reaction contains:

-

Reaction buffer

-

ATP (final concentration 2-5 mM)

-

[14C]-L-glutamate (final concentration 20-50 µM, with a known specific activity)

-

tRNA (final concentration 1-5 µM)

-

-

Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified GluRS enzyme (final concentration in the nanomolar range).

-

At various time points (e.g., 1, 2, 5, 10 minutes), take aliquots (e.g., 10 µL) of the reaction mixture and spot them onto glass fiber filters.

-

Immediately immerse the filters in ice-cold 5% TCA to precipitate the tRNA and stop the reaction.

-

Wash the filters three times with ice-cold 5% TCA for 10 minutes each to remove unincorporated [14C]-L-glutamate.

-

Wash the filters once with 95% ethanol and allow them to air dry.

-

Place the dry filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of [14C]-glutamate incorporated into tRNA over time to determine the initial reaction velocity.

References

- 1. Reactions of glutamate semialdehyde aminotransferase (this compound 2,1 aminomutase) with vinyl and acetylenic substrate analogues analysed by rapid scanning spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Glutamyl-tRNA reductase - Wikipedia [en.wikipedia.org]

- 6. Glutaminyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound 2,1-aminomutase - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Molecular phylogenetic analysis by maximum likelihood method based on the Tamura-Nei model. The tree with the highest log likelihood (−5881.50) is shown. Initial tree(s) for the heuristic search were obtained automatically by applying Neighbor-Join and BioNJ algorithms to a matrix of pairwise distances estimated using the Maximum Composite Likelihood (MCL) approach and then selecting the topology with a superior log-likelihood value. The tree is drawn to scale, with branch lengths measured in the number of substitutions per site (next to the branches). [jouc.xml-journal.net]

- 10. Active site assembly in glutaminyl-tRNA synthetase by tRNA-mediated induced fit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Levels of Glutamyl-tRNA Reductase and this compound Aminotransferase Do Not Control Chlorophyll Synthesis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Horizontal gene transfer of an entire metabolic pathway between a eukaryotic alga and its DNA virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of this compound aminotransferase of Synechococcus. Steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The evolutionary analysis of complement component C5 and the gene co-expression network and putative interaction between C5a and C5a anaphylatoxin receptor (C5AR/CD88) in human and two Cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Glutamate-1-Semialdehyde in Archaea and Bacteria: A Technical Guide to the C5 Pathway Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamate-1-semialdehyde (GSA) is a pivotal, albeit transient, intermediate in the biosynthesis of tetrapyrroles, a class of essential biomolecules that includes hemes, chlorophylls, and vitamin B12. In the vast majority of bacteria and all archaea, the synthesis of the universal tetrapyrrole precursor, 5-aminolevulinic acid (ALA), proceeds via the C5 pathway, where GSA is a central metabolite. This technical guide provides an in-depth exploration of the biosynthesis and enzymatic conversion of GSA in these domains of life. It consolidates quantitative enzymatic data, details key experimental methodologies, and presents visual diagrams of the metabolic pathway and associated research workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

The C5 Pathway: Biosynthesis of this compound

The C5 pathway utilizes the carbon skeleton of glutamate (B1630785) to form ALA in a three-step enzymatic process. This pathway is distinct from the Shemin (or C4) pathway found in animals, fungi, and α-proteobacteria.[1][2] The central role of GSA is as an intermediate linking the activated glutamate to the first committed precursor of tetrapyrrole synthesis.

The three key enzymes involved in the formation and conversion of GSA are:

-

Glutamyl-tRNA Synthetase (GluRS): This enzyme, also essential for protein synthesis, ligates a glutamate molecule to its cognate tRNA (tRNAGlu) in an ATP-dependent reaction.[2] This activation of glutamate is the preparatory step for its reduction.

-

Glutamyl-tRNA Reductase (GluTR): GluTR catalyzes the NADPH-dependent reduction of the activated glutamate on the glutamyl-tRNA to produce GSA, releasing the tRNA molecule.[3][4] This is a critical regulatory point in the pathway.

-

This compound Aminotransferase (GSAT): This enzyme catalyzes the intramolecular transamination of GSA to form 5-aminolevulinic acid (ALA).[5][6]

Due to the high reactivity and instability of GSA under physiological conditions, it is believed to be channeled directly from GluTR to GSAT, likely through the formation of a protein complex.[7]

Visualizing the C5 Pathway

The following diagram illustrates the enzymatic conversion of glutamate to ALA, highlighting the position of GSA as a key intermediate.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the enzymes responsible for GSA metabolism are critical for understanding the flux through the C5 pathway. The following tables summarize the available kinetic data for Glutamyl-tRNA Reductase (GluTR) and this compound Aminotransferase (GSAT) from bacterial and archaeal sources.

Table 1: Kinetic Parameters of Glutamyl-tRNA Reductase (GluTR)

| Organism | Substrate | Km | kcat | Specific Activity | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Glutamyl-tRNA | Not specified | Not specified | Esterase activity in absence of NADPH | [4] |

| Methanopyrus kandleri (Archaea) | Glutamyl-tRNA | Not specified | Not specified | High-resolution crystal structure determined |[3] |

Note: Detailed kinetic parameters for GluTR are sparse in the literature, partly due to the complexity of its substrate, glutamyl-tRNA.

Table 2: Kinetic Parameters of this compound Aminotransferase (GSAT)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Synechococcus PCC 6301 (Bacteria) | D,L-Glutamate-1-semialdehyde | 12 | 0.23 | [5] |

| Barley (Hordeum vulgare) expressed in E. coli | D,L-Glutamate-1-semialdehyde | 25 | 0.11 | [8][9] |

| Sulfolobus solfataricus (Archaea) | D,L-Glutamate-1-semialdehyde | Not determined | Not determined |[10] |

Experimental Protocols

The study of GSA and the C5 pathway relies on a set of core biochemical and molecular biology techniques. This section provides an overview of key experimental protocols.

Recombinant Expression and Purification of C5 Pathway Enzymes

Objective: To produce and purify active GluTR and GSAT for in vitro assays and structural studies.

Protocol Outline (General):

-

Gene Cloning: The genes encoding GluTR (hemA) and GSAT (hemL) are amplified from the genomic DNA of the target archaeon or bacterium and cloned into an E. coli expression vector (e.g., pET series) with an affinity tag (e.g., His-tag, GST-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] For some enzymes, co-expression with chaperones like GroEL/GroES may be necessary to obtain soluble, active protein.[9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a suitable lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble fraction of the cell lysate is applied to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed, and the tagged protein is eluted.

-

Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.

-

Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE.

This compound Aminotransferase (GSAT) Activity Assay

Objective: To measure the catalytic activity of GSAT by quantifying the production of ALA from GSA.

Protocol Outline:

-

Synthesis of GSA: GSA is not commercially available and must be synthesized. A common method involves the deprotection of a precursor molecule like tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate using a strong acid (e.g., HCl in dioxane).[12]

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tricine, pH 7.9), the purified GSAT enzyme, and the cofactor pyridoxal (B1214274) 5'-phosphate.[13]

-

Initiation and Incubation: The reaction is initiated by the addition of synthesized GSA and incubated at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).

-

Quantification of ALA: The amount of ALA produced is quantified. A common method is derivatization with ethyl acetoacetate (B1235776) followed by reaction with Ehrlich's reagent, which produces a colored product that can be measured spectrophotometrically at ~553 nm.[14]

Quantification of 5-Aminolevulinic Acid (ALA) by HPLC

Objective: To accurately quantify ALA in enzymatic reactions or biological samples.

Protocol Outline:

-

Sample Preparation: Biological samples may require deproteinization and other cleanup steps.

-

Derivatization: ALA is often derivatized to enhance its detection. Common derivatizing agents include:

-

HPLC Separation: The derivatized ALA is separated by reversed-phase HPLC on a suitable column (e.g., C18). The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Detection: The separated derivative is detected using a fluorescence detector with appropriate excitation and emission wavelengths.[15][17]

-

Quantification: The concentration of ALA in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of ALA.

Experimental and Logical Workflows

The investigation of the C5 pathway and the role of GSA in a specific organism typically follows a structured workflow. The diagram below outlines a general approach from gene identification to enzymatic characterization.

Conclusion and Future Directions

This compound is a critical metabolic intermediate in archaea and most bacteria, positioned at the heart of the essential C5 pathway for tetrapyrrole biosynthesis. Understanding the enzymes that produce and consume GSA is fundamental to comprehending microbial physiology. For drug development professionals, the enzymes of the C5 pathway, being absent in humans, represent potential targets for novel antimicrobial agents. Future research will likely focus on elucidating the regulatory mechanisms governing this pathway, exploring the potential for substrate channeling in a wider range of organisms, and detailed kinetic and structural characterization of these enzymes from diverse extremophilic archaea and pathogenic bacteria. The protocols and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Transient-state kinetic analysis of Synechococcus glutamate 1-semialdehyde aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tRNA recognition by glutamyl-tRNA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of glutamyl-tRNA reductase, the first enzyme of tetrapyrrole biosynthesis in plants and prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Escherichia coli glutamyl-tRNA reductase. Trapping the thioester intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of this compound aminotransferase of Synechococcus. Steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity and spectroscopic properties of the Escherichia coli glutamate 1-semialdehyde aminotransferase and the putative active site mutant K265R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physical and kinetic interactions between glutamyl-tRNA reductase and this compound aminotransferase of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of Glutamate 1-Semialdehyde Aminotransferase from Barley Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound aminotransferase from Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of glutamyl-tRNA reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redox regulation of this compound aminotransferase modulates the synthesis of 5-aminolevulinic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and functional characterization of this compound aminotransferase from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of 5-aminolaevulinic acid by reversed phase HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glutamate-1-semialdehyde Aminotransferase (GSA-AT) Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-1-semialdehyde aminotransferase (GSA-AT), also known as this compound 2,1-aminomutase, is a crucial enzyme in the biosynthesis of tetrapyrroles, which are fundamental for various biological processes including photosynthesis and respiration.[1] This enzyme, dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), catalyzes the intramolecular transfer of an amino group in this compound (GSA) to produce 5-aminolevulinate (ALA).[2][3] In plants and many bacteria, the synthesis of ALA is the rate-limiting step in the tetrapyrrole biosynthetic pathway, making GSA-AT a key regulatory point and a potential target for herbicides and antibiotics.[1]

These application notes provide a detailed protocol for a robust and reliable enzyme kinetics assay of GSA-AT. The assay is based on the quantification of the reaction product, ALA, using a colorimetric method with Ehrlich's reagent. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing enzyme activity and evaluating the efficacy of potential inhibitors or activators.

Principle of the Assay

The enzymatic activity of GSA-AT is determined by measuring the rate of formation of 5-aminolevulinate (ALA) from the substrate this compound (GSA). The reaction is terminated, and the amount of ALA produced is quantified by its reaction with a modified Ehrlich's reagent. This reaction forms a colored product that can be measured spectrophotometrically at 553 nm. The initial reaction rates are calculated from a standard curve of known ALA concentrations.

Signaling Pathway

This compound aminotransferase is a key enzyme in the tetrapyrrole biosynthesis pathway, which leads to the synthesis of essential molecules like chlorophylls (B1240455) and hemes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Redox regulation of this compound aminotransferase modulates the synthesis of 5-aminolevulinic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Synthesis and Purification of Glutamate-1-semialdehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate-1-semialdehyde (GSA) is a key intermediate in the biosynthesis of tetrapyrroles, including hemes and chlorophylls. It is the substrate for the enzyme this compound aminotransferase (GSA-AT), which catalyzes its conversion to 5-aminolevulinic acid (ALA), the first committed precursor in tetrapyrrole synthesis. The availability of pure GSA is crucial for in vitro enzyme assays and for studying the kinetics and regulation of the tetrapyrrole biosynthesis pathway. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound hydrochloride.

The purification of GSA is intrinsically linked to its synthesis, as the purification steps are designed to remove starting materials, solvents, and byproducts from the chemical reaction. The protocol described herein is based on a deprotection reaction of a protected glutamate (B1630785) derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis and purification of this compound hydrochloride.

| Parameter | Value | Method of Determination |

| Starting Material | Tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate | - |

| Product | This compound hydrochloride | - |

| Yield | 96% | Gravimetric |

| Purity | Confirmed | LC-MS |

Experimental Protocol

This protocol details the synthesis of this compound hydrochloride from its tert-butyl and tert-butoxycarbonyl protected precursor.

Materials:

-

Tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate

-

Dry Dichloromethane (CH₂Cl₂)

-

4N HCl in Dioxane

-

Diethyl ether

-

n-Pentane

-

Glass reaction vessel

-

Magnetic stirrer and stir bar

-

Sonicator

-

Centrifuge (optional, for pelleting the solid)

-

High vacuum line or vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry glass reaction vessel, dissolve 100 mg (0.348 mmol) of Tert-Butyl 4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate in 2.5 ml of dry dichloromethane. Place the vessel on a magnetic stirrer.

-

Deprotection Reaction: At room temperature, add 1.5 ml of 4N HCl in dioxane to the solution. Stir the reaction mixture for 8 hours at room temperature.

-

Initial Precipitation: After 8 hours, dilute the reaction mixture with 10 ml of diethyl ether. This will cause the initial precipitation of the product.

-

Washing and Purification - Step 1: Add 10 ml of n-pentane to the mixture and sonicate for 5 minutes. Allow the solid to settle for 10 minutes. Carefully remove the supernatant.

-

Washing and Purification - Step 2: Add another 5 ml of diethyl ether to the solid residue and sonicate for 5 minutes. Allow the solid to settle for 10 minutes and remove the supernatant.

-

Drying: Dry the remaining solid under high vacuum to yield this compound as its hydrochloride salt.[1]

-

Analysis: Confirm the purity and identity of the final product using LC-MS.[1]

Visualizations

Diagram 1: Chemical Synthesis of this compound

Caption: Chemical synthesis pathway of this compound.

Diagram 2: Experimental Workflow for GSA Purification

Caption: Workflow for the purification of this compound.

References

Recombinant Expression of Glutamyl-tRNA Reductase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction